β-L vs. β-D Stereochemical Configuration: Divergent Cytostatic and Antiviral Activity Profiles
The β-L-ribofuranosyl configuration of the target compound distinguishes it stereochemically from β-D-ribofuranosyl 6-chloropurine nucleosides. In a systematic comparative study of 6-substituted purine L-ribonucleosides versus D-ribonucleosides, the L-enantiomers were found to be largely inactive, whereas the D-enantiomers exhibited potent cytostatic and anti-HCV activity. Specifically, among the L-ribonucleosides tested, only the 6-benzylpurine derivative (compound 2h) showed moderate anti-HCV effect in a replicon assay; all other L-ribonucleosides were inactive [1]. The D-ribonucleoside counterparts demonstrated strong cytostatic activity, with IC₅₀ values in the sub-micromolar to low micromolar range in various cell lines [2]. This stereochemical divergence underscores that β-L configured 6-chloropurine nucleosides cannot be assumed to exhibit the same biological activity as their β-D counterparts.
| Evidence Dimension | Cytostatic and antiviral activity as a function of stereochemical configuration (β-L vs. β-D) |
|---|---|
| Target Compound Data | Not directly tested; target compound shares β-L-ribofuranosyl configuration and 6-chloropurine base with the studied L-ribonucleoside scaffold |
| Comparator Or Baseline | β-D-ribofuranosyl 6-arylpurine nucleosides: potent cytostatic activity (IC₅₀ sub-μM to low μM range); β-L-ribofuranosyl 6-substituted purines: largely inactive except for 6-benzylpurine derivative showing moderate anti-HCV effect |
| Quantified Difference | Qualitative: β-L enantiomers lack the potent cytostatic/anti-HCV activity observed in β-D enantiomers |
| Conditions | Anti-HCV replicon assay; cytostatic activity assays in various cancer cell lines; Pd-catalyzed cross-coupling synthesis of L-ribonucleosides from 6-chloro-9-(2,3,5-tri-O-acetyl-β-L-ribofuranosyl)purine |
Why This Matters
This stereochemical divergence has direct procurement implications: researchers seeking biologically active 6-chloropurine nucleosides must verify the sugar configuration, as β-L derivatives like the target compound may exhibit fundamentally different (or absent) activity compared to β-D analogs.
- [1] Hocek, M.; Šilhár, P.; Shih, I.-H.; Mabery, E.; Mackman, R. Cytostatic and antiviral 6-arylpurine ribonucleosides. Part 7: synthesis and evaluation of 6-substituted purine L-ribonucleosides. Bioorg. Med. Chem. Lett. 2006, 16, 5290–5293. View Source
- [2] Hocek, M.; Holý, A.; Votruba, I.; Dvořáková, H. Cytostatic 6-arylpurine nucleosides III. Synthesis and structure-activity relationship study in cytostatic activity of 6-aryl-, 6-hetaryl- and 6-benzylpurine ribonucleosides. J. Med. Chem. 2000, 43, 1817–1825. View Source
